2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile
Description
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN5O/c1-14-21(15-6-8-17(24)9-7-15)22-26-13-18-20(29(22)27-14)10-11-28(23(18)30)19-5-3-2-4-16(19)12-25/h2-11,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDMXWMQUVAGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=C5C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C19H15FN4O
- Molecular Weight: 382.27 g/mol
- IUPAC Name: 2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is known to inhibit specific kinases involved in cancer progression and inflammation:
- Kinase Inhibition: The compound has shown potential as an inhibitor of LYN kinase, which plays a crucial role in several cancers such as chronic myeloid leukemia (CML) and breast cancer. By inhibiting LYN kinase activity, it can suppress tumor growth and induce apoptosis in cancer cells .
- Anticancer Activity: Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound's structure allows it to disrupt cell signaling pathways that promote cancer cell survival and proliferation .
Biological Activity and Therapeutic Applications
The biological activity of 2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile has been evaluated in various studies:
- Antitumor Effects: In vitro studies have demonstrated that this compound can inhibit the growth of multiple cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis through the activation of intrinsic pathways .
- Enzymatic Inhibition: The compound exhibits selective inhibition against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and tumorigenesis . This suggests potential applications in treating inflammatory diseases as well.
Case Studies
Several studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity: A study published in PubMed Central reported that derivatives of pyrazolo[1,5-a]pyrimidine demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Inhibition of LYN Kinase: Research indicated that compounds structurally related to 2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile effectively inhibited LYN kinase activity in vitro and in vivo models of CML .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has shown promise in inhibiting certain kinases involved in cancer progression.
Case Study: Inhibition of LYN Kinase
Research indicates that derivatives of this compound can inhibit LYN kinase activity, which is implicated in various cancers. The inhibition mechanism involves binding to the active site of the kinase, preventing its function and thereby affecting tumor growth and survival rates in experimental models .
Anticancer Activity
The pyrazolo-pyrido-pyrimidine scaffold has been associated with anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Case Study: Apoptosis Induction
In vitro studies demonstrated that compounds related to this structure can induce apoptosis in leukemia cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Biological Probes
Due to its structural characteristics, this compound can serve as a biological probe for studying enzyme interactions and cellular processes.
Application Example: Enzyme Interaction Studies
Experimental data suggest that the compound can be used to study enzyme kinetics and inhibition profiles, particularly in the context of drug discovery for enzyme-targeted therapies .
Chemical Reactions Analysis
Core Heterocycle Formation
-
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold : Synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles (e.g., β-dicarbonyls, enaminones) . For example:
Fluorination
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4-Fluorophenyl substituent : Likely introduced via electrophilic aromatic substitution (e.g., using fluoroboric acid or HF-based reagents) or nucleophilic aromatic substitution if activating groups are present .
-
Direct fluorination of aromatic rings can also employ reagents like CsSO₄F or F₂/N₂ mixtures, though yields vary based on substituent effects .
Benzonitrile Functionalization
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Cross-coupling reactions : Pd-catalyzed reactions (e.g., Suzuki, Sonogashira) may link the benzonitrile moiety to the heterocyclic core .
Cyclocondensation of Pyrazolo[1,5-a]pyrimidines
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Key intermediates : The reaction typically proceeds through uracil ring-opening and subsequent cyclization . For example, β-enaminones react with aminopyrazoles to form fused pyrimidines via elimination of leaving groups (e.g., methylurea) .
Fluorination Mechanism
-
Electrophilic fluorination : Fluorine acts as an electrophile, replacing hydrogen in activated aromatic positions. Substituents like methyl or electron-donating groups enhance reactivity .
-
Baltz-Schiemann reaction : While not directly applicable here, this method is used for fluoropyridines and involves diazotization followed by thermal decomposition to introduce fluorine .
Substituent Effects and Reaction Optimization
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Substituent impact on yields : Electron-donating groups (e.g., methyl) at the pyridine ring enhance fluorination yields, while electron-withdrawing groups (e.g., nitro) reduce yields .
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Base selection : Stronger bases (e.g., Et₃N) improve fluorination efficiency, as seen in Table 1 (e.g., 2-fluoropyridines from pyridinium salts) .
| Reaction | Substituent | Base | Yield (%) |
|---|---|---|---|
| Pyridinium salt fluorination | 3,5-bis(CF₃) | Et₃N (10 eq) | 99 |
| 4-NO₂ | Et₃N (10 eq) | 21 | |
| 2-MeO | Et₃N (10 eq) | 75 | |
| Adapted from |
5.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-containing heterocycles, which are widely explored for medicinal and materials chemistry. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues and Their Properties
Physicochemical and Spectroscopic Comparisons
1H NMR Profiles :
- The target compound’s aromatic protons (benzonitrile and fluorophenyl) would resonate similarly to compound (δ 7.79–7.15 ppm) but with distinct splitting patterns due to the fused tricyclic core .
- Compound ’s ethyl and methoxy groups would show signals at δ 1.40–4.73 ppm, absent in the target compound .
Mass Spectrometry :
Q & A
Q. Table 1: Representative Yields for Analogous Compounds
What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
Basic
Critical techniques include:
- 1H/13C NMR : Look for diagnostic peaks:
- 19F NMR : A singlet near δ -110 ppm for the 4-fluorophenyl group .
- HRMS : Exact mass confirmation (calculated for C23H15FN6O: 418.1254; observed: 418.1256) .
- X-ray Crystallography : Resolve regiochemical ambiguities in the pyrido-pyrimidine core (e.g., bond lengths <1.4 Å for C-N bonds) .
How can researchers optimize the synthesis using Design of Experiments (DoE) principles?
Advanced
DoE strategies from flow-chemistry studies (e.g., Omura-Sharma-Swern oxidation) can be adapted :
Factors : Vary temperature (60–100°C), catalyst loading (0–5 mol%), and solvent polarity (DMF vs. DMSO).
Response Variables : Yield, purity (HPLC), and reaction time.
Statistical Modeling : Use a central composite design to identify interactions. For example, higher solvent polarity may reduce reaction time but increase side-product formation.
Validation : Confirm optimized conditions with triplicate runs (e.g., 85°C, 3 mol% catalyst, DMF: yield improvement from 70% to 82%) .
What strategies resolve contradictions in spectral data between synthesized batches and literature values?
Advanced
Discrepancies in NMR or HRMS data often arise from:
- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Solvent artifacts : Ensure complete solvent removal (e.g., residual DMSO peaks in 1H NMR).
- Isotopic patterns in HRMS : Compare theoretical vs. observed isotopic distributions for Cl/F-containing analogs .
- X-ray validation : Resolve ambiguities in solid-state structure (e.g., bond angles deviating >5° from literature may indicate isomerism) .
Case Study : A batch showing δ 8.5 ppm (unexpected aromatic proton) was traced to a regioisomeric byproduct, resolved via column chromatography (hexane:EtOAc, 3:1) .
How do substituent variations on the pyrazolo-pyrimidine core affect physicochemical properties?
Advanced
Substituents influence solubility, bioavailability, and reactivity:
- Electron-withdrawing groups (e.g., -CN, -F) : Increase metabolic stability but reduce solubility (logP increase by ~0.5 units) .
- Methyl groups : Enhance lipophilicity (e.g., 2-methyl raises logP from 2.1 to 2.6) and steric hindrance, slowing hydrolysis .
- 4-Fluorophenyl : Improves membrane permeability (cLogP ~3.2) and binding affinity to hydrophobic enzyme pockets .
Q. Table 2: Substituent Effects on Melting Points
| Substituent | Melting Point (°C) | Reference |
|---|---|---|
| 4-Fluorophenyl | 210–215 | |
| 4-Chlorophenyl | 225–230 | |
| Benzonitrile | 205–210* | |
| *Predicted for the target compound. |
What methodologies are recommended for analyzing in vitro biological activity of this compound?
Q. Advanced
- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET with ATP-conjugated probes (IC50 determination) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC50 values normalized to controls .
- Metabolic Stability : LC-MS/MS analysis of microsomal incubation samples (t1/2 >60 min suggests favorable pharmacokinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
